Gly-his-gly

概要

説明

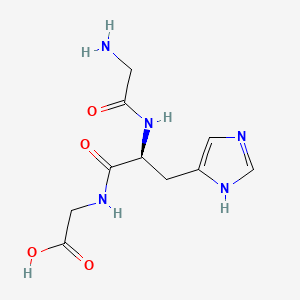

Gly-his-gly is a tripeptide composed of three amino acids: glycine, histidine, and glycine. This compound is known for its ability to form strong hydrogels and its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly notable for its role in binding metal ions, which can influence its biological and chemical properties.

作用機序

Target of Action

Glycyl-Histidyl-Glycine (Gly-His-Gly) is a tripeptide that has been found to interact with various targets in the body. It has been reported to have antimicrobial, cell-penetrating, and metal-chelating properties . These properties make it a potential target for research and development of improved analogues, prodrugs, and peptide mimetic drugs .

Mode of Action

The mode of action of this compound is multifaceted due to its versatile properties. As an antimicrobial peptide (AMP), it can kill pathogenic microorganisms . As a cell-penetrating peptide (CPP), it has the ability to penetrate cells . As a metal-chelating peptide (MCP), it can coordinate essential or toxic metals . These actions result from the peptide’s direct interaction with its targets, leading to various changes in the cellular environment.

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, reflecting its versatile properties. As an AMP, it can disrupt microbial infections . As a CPP, it can facilitate the delivery of therapeutic agents into cells . As an MCP, it can modulate the levels of essential or toxic metals in the body . The downstream effects of these actions can include the killing of pathogenic microorganisms, the delivery of therapeutic agents into cells, and the regulation of metal homeostasis.

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on its mode of action. As an AMP, it can lead to the death of pathogenic microorganisms . As a CPP, it can facilitate the delivery of therapeutic agents into cells, potentially enhancing their efficacy . As an MCP, it can regulate the levels of essential or toxic metals in the body, potentially influencing various physiological processes .

生化学分析

Biochemical Properties

Glycyl-histidyl-glycine has been shown to interact with various enzymes, proteins, and other biomolecules. It has the ability to bind to and reduce copper redox activity . It also prevents copper- and zinc-induced protein aggregation . Furthermore, it has been demonstrated that Glycyl-histidyl-glycine can reduce levels of reactive oxygen species (ROS) in cells .

Cellular Effects

Glycyl-histidyl-glycine has been shown to have significant effects on various types of cells and cellular processes. It can prevent copper- and zinc-induced cell death in vitro . It also reduces the tert-butyl hydroperoxide-induced increase in ROS levels in cells .

Molecular Mechanism

The molecular mechanism of action of Glycyl-histidyl-glycine involves its ability to bind to and reduce copper redox activity, thereby preventing copper- and zinc-induced cell death . It also prevents copper- and zinc-induced protein aggregation and reverses aggregation through resolubilizing the protein .

Temporal Effects in Laboratory Settings

The effects of Glycyl-histidyl-glycine over time in laboratory settings have been studied. It has been shown to have long-term effects on cellular function, including the prevention of copper- and zinc-induced cell death .

Metabolic Pathways

Glycyl-histidyl-glycine is involved in several metabolic pathways. It plays a vital role in copper uptake and distribution into cells

準備方法

Synthetic Routes and Reaction Conditions

Gly-his-gly can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (glycine) to a solid resin. Subsequent amino acids (histidine and glycine) are added sequentially, with each addition followed by deprotection and activation steps to facilitate peptide bond formation. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In addition to chemical synthesis, glycyl-histidyl-glycine can be produced using recombinant DNA technology. This method involves the expression of the peptide in bacterial systems, such as Escherichia coli. The gene encoding the peptide is inserted into a plasmid vector, which is then introduced into the bacterial cells. The bacteria are cultured, and the peptide is expressed and subsequently purified using affinity chromatography and other purification techniques.

化学反応の分析

Types of Reactions

Gly-his-gly undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the deprotonation of the imidazole group in histidine, which can trigger the self-assembly of the peptide into long, crystalline fibrils, forming a strong hydrogel .

Common Reagents and Conditions

Common reagents used in the reactions of glycyl-histidyl-glycine include oxidizing agents, reducing agents, and metal ions. For example, the peptide can bind to copper ions, forming a complex that exhibits unique biological properties .

Major Products Formed

The major products formed from the reactions of glycyl-histidyl-glycine depend on the specific reaction conditions. For instance, the binding of copper ions to the peptide results in the formation of a copper-peptide complex, which has been shown to have antioxidant and anti-inflammatory effects .

科学的研究の応用

Gly-his-gly has a wide range of scientific research applications:

類似化合物との比較

Gly-his-gly can be compared to other similar tripeptides, such as glycyl-histidyl-lysine. Both peptides have the ability to bind metal ions and exhibit antioxidant properties. glycyl-histidyl-glycine is unique in its ability to form strong hydrogels, which is not observed with glycyl-histidyl-lysine . Other similar compounds include carnosine and reduced glutathione, which also have antioxidant properties but differ in their amino acid composition and specific biological activities .

Conclusion

This compound is a versatile tripeptide with significant potential in various scientific and industrial applications. Its unique properties, including metal ion binding and hydrogel formation, make it a valuable compound for research and development in fields such as chemistry, biology, medicine, and industry.

特性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-2-8(16)15-7(1-6-3-12-5-14-6)10(19)13-4-9(17)18/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZGCWWDPFDHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-33-0 | |

| Record name | NSC120776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycyl-histidyl-glycine?

A1: Glycyl-histidyl-glycine has the molecular formula C10H15N5O4 and a molecular weight of 257.25 g/mol.

Q2: Does the protonation state of Glycyl-histidyl-glycine influence its conformation?

A2: Yes, research using spectroscopic techniques like polarized Raman, FTIR, vibrational circular dichroism, and 1H NMR revealed that different protonation states of Glycyl-histidyl-glycine significantly affect its conformational preferences. For instance, the double protonated state (GHG++) predominantly adopts polyproline II (pPII) and β-strand conformations. []

Q3: Can Glycyl-histidyl-glycine form hydrogels?

A3: Interestingly, Glycyl-histidyl-glycine in D2O forms a hydrogel at concentrations above approximately 25 mM when the imidazole side chain of histidine is deprotonated (at neutral pH). This gelation process appears to involve hydrogen bonding interactions between the C-terminal groups and the imidazole NH group. [, ]

Q4: How does Glycyl-histidyl-glycine interact with metal ions?

A4: Glycyl-histidyl-glycine, due to the presence of histidine, can bind to metal ions. Studies have shown that it forms complexes with Cu(II) [, , ] and Ni(II) ions. [, ] The binding mode and strength depend on factors like pH, peptide sequence, and the specific metal ion. []

Q5: Can Glycyl-histidyl-glycine interact with DNA?

A6: While not as well-studied as its interactions with metal ions and cells, research suggests that Glycyl-histidyl-glycine might interact with DNA. Studies have shown that peptides containing aromatic and heterocyclic amino acids, like tyrosine, tryptophan, and histidine, can interact with DNA and potentially influence its stability. []

Q6: Are there potential applications for Glycyl-histidyl-glycine in sensing technologies?

A7: The ability of Glycyl-histidyl-glycine to bind metal ions has been explored for developing sensor systems. Dynamic combinatorial libraries (DCLs) of metal-dye complexes incorporating Glycyl-histidyl-glycine have shown promise as sensors for tripeptides, demonstrating the potential of this peptide in sensing applications. []

Q7: Could Glycyl-histidyl-glycine be used to improve calcium bioavailability?

A8: Research on calcium binding to amino acids and peptides suggests that specific peptide sequences, potentially incorporating Glycyl-histidyl-glycine, could be designed to enhance calcium bioavailability. The presence of histidine, particularly in the deprotonated form, has been shown to increase calcium binding affinity. []

Q8: Has Glycyl-histidyl-glycine been studied in the context of antihypertensive activity?

A9: Preliminary research suggests potential antihypertensive properties associated with Glycyl-histidyl-glycine, particularly when isolated from fermented buckwheat sprout. [] Further investigation is needed to elucidate the mechanisms and confirm these findings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1329619.png)

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)

![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B1329636.png)